2,6-Naphthalenediacetic acid

Description

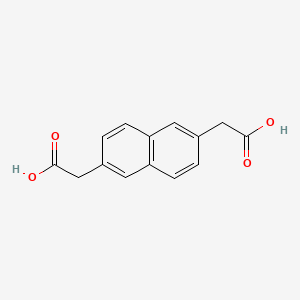

2,6-Naphthalenediacetic acid (2,6-NDA) is a naphthalene derivative featuring two acetic acid groups at the 2- and 6-positions of the aromatic ring.

Properties

IUPAC Name |

2-[6-(carboxymethyl)naphthalen-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-13(16)7-9-1-3-11-6-10(8-14(17)18)2-4-12(11)5-9/h1-6H,7-8H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWCZUZXZFNNJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CC(=O)O)C=C1CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Naphthalenediacetic acid can be synthesized through several methods. One common approach involves the oxidation of 2,6-diisopropylnaphthalene. This process typically requires the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic oxidation processes. These methods utilize catalysts such as palladium or platinum to facilitate the oxidation of naphthalene derivatives. The reaction conditions are optimized to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,6-Naphthalenediacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form naphthalene-2,6-dicarboxylic acid.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Naphthalene-2,6-dicarboxylic acid.

Reduction: 2,6-Naphthalenediol.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

2,6-Naphthalenediacetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a growth regulator in plant biology.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of high-performance polymers and materials.

Mechanism of Action

The mechanism of action of 2,6-Naphthalenediacetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or receptor binding, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2,6-Naphthalenedicarboxylic Acid

- Structure : Replaces acetic acid groups with carboxylic acid (-COOH) groups.

- Properties :

- Research Gaps: Limited data on bioactivity compared to acetic acid derivatives.

2,6-Naphthalenedisulfonic Acid, Sodium Salt

1-Naphthaleneacetic Acid (1-NAA)

2,6-Pyridinediacetic Acid (PDA)

- Structure : Pyridine ring with acetic acid groups at 2,6-positions.

- Properties: Solvent-dependent proton transfer and structural transformations (e.g., reversible monoclinic-to-triclinic transitions at 168 K) .

- Contrast : PDA’s nitrogen-containing ring enhances metal chelation efficiency compared to purely aromatic 2,6-NDA.

Physicochemical and Environmental Properties Comparison

| Compound | Molecular Weight (g/mol) | Water Solubility | Vapor Pressure | Key Applications |

|---|---|---|---|---|

| 2,6-Naphthalenediacetic acid* | ~244.2 | Low (estimated) | Moderate (estimated) | Chelation, materials science |

| 2,6-Naphthalenedicarboxylic acid | 286.25 | Low | Low | MOFs, polymers |

| 2,6-Naphthalenedisulfonic acid | 332.25 | High | Negligible | Surfactants, electrolytes |

| 1-Naphthaleneacetic acid | 186.16 | Low in water | 0.3 mmHg | Agriculture, plant physiology |

| 2,6-Pyridinediacetic acid | 195.14 | Moderate | Not reported | Macrocyclic synthesis |

*Estimated based on structural analogs.

Biological Activity

2,6-Naphthalenediacetic acid (NDA) is a compound that has garnered interest in various biological studies due to its potential therapeutic applications and mechanisms of action. This article delves into the biological activity of NDA, highlighting its effects on plant growth, potential medicinal properties, and the underlying biochemical mechanisms.

Overview of this compound

This compound is a derivative of naphthalene and acetic acid. Its structure allows it to interact with various biological systems, making it a subject of research in both plant biology and medicinal chemistry. The compound is known for its role as a plant growth regulator and its potential applications in pharmacology.

Biological Activity in Plant Systems

Root Development and Growth Regulation

NDA has been studied extensively for its effects on root development in plants. Research indicates that NDA influences the activity of indole-3-acetic acid (IAA), a key plant hormone involved in root formation. Specifically, studies have shown that NDA treatment leads to a decrease in IAA oxidase activity, which is crucial for maintaining IAA levels during root development. This reduction in oxidase activity correlates with enhanced adventitious root formation in various plant species, including soybean cuttings .

Mechanisms of Action

The mechanism by which NDA promotes root formation involves several biochemical pathways:

- Reduction of Peroxidase Activity : NDA treatment results in decreased peroxidase activity, which is associated with lignin synthesis. Lower lignin levels facilitate easier root emergence .

- Accumulation of Soluble Phenolics : Following NDA application, there is an observed increase in soluble phenolics that are precursors for lignin synthesis. This suggests that NDA not only reduces lignification but also alters metabolic pathways to favor root growth .

Medicinal Properties

Anticancer Activity

Recent studies have indicated that naphthalene-based compounds, including NDA, exhibit anticancer properties. For instance, compounds similar to NDA have shown antagonistic activities against cancer cell lines . The mechanisms underlying these effects may involve the modulation of signaling pathways that regulate cell proliferation and apoptosis.

Metal Complexes and Biological Activity

NDA can form metal complexes that enhance its biological activity. Research has demonstrated that metal complexes with naphthalene-based acetic acids exhibit significant biological activities due to their structural features and coordination modes. These complexes have been studied for their potential as therapeutic agents .

Case Studies

- Impact on Soybean Cuttings : In a controlled study, soybean cuttings treated with NDA exhibited a marked increase in root formation compared to untreated controls. The study measured IAA levels and enzyme activities over time, confirming the role of NDA in enhancing endogenous IAA concentrations while reducing IAA oxidase activity .

- Anticancer Screening : A series of experiments conducted on various cancer cell lines demonstrated that derivatives of naphthalene-based acids possess cytotoxic effects. The study highlighted the importance of structure-activity relationships in developing new anticancer agents based on the naphthalene framework .

Data Tables

| Study | Organism/Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Liu et al., 1996 | Soybean Cuttings | Increased adventitious rooting | Decreased IAA oxidase activity |

| Recent Study (2023) | Cancer Cell Lines | Cytotoxic effects | Modulation of cell signaling pathways |

Q & A

Q. Answer :

- Activation : Remove guest molecules by heating under vacuum (200°C, 12 hrs).

- Adsorption Isotherms : Use volumetric or gravimetric analyzers (e.g., N₂ at 77 K for surface area; CO₂ at 273 K for selectivity).

- DFT Modeling : Simulate pore geometry and guest-host interactions to rationalize adsorption capacities .

Basic: What safety protocols are critical when handling 2,6-Naphthalenedicarboxylic acid?

Q. Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical aid. Store in airtight containers away from oxidizers .

Advanced: How to analyze the catalytic performance of 2,6-Naphthalenedicarboxylic acid-based complexes in heterogeneous reactions?

Q. Answer :

- Activity Testing : Use batch reactors with GC-MS or HPLC to monitor substrate conversion.

- Leaching Tests : Filter catalysts post-reaction and analyze filtrate for metal content via ICP-OES.

- Kinetic Studies : Apply Langmuir-Hinshelwood models to differentiate surface vs. diffusion-limited mechanisms .

Basic: What spectroscopic techniques characterize the electronic structure of 2,6-Naphthalenedicarboxylic acid?

Q. Answer :

- UV-Vis : Detect π→π* transitions (200–300 nm) in DMSO solutions.

- Fluorescence Spectroscopy : Excitation at 280 nm emits at 350–400 nm, useful for photoluminescence studies.

- XPS : Confirm oxidation states of coordinated metals (e.g., Zn 2p₃/₂ at ~1021 eV) .

Advanced: How to address low reproducibility in solvothermal synthesis of 2,6-Naphthalenedicarboxylic acid coordination polymers?

Q. Answer :

- Standardize reaction parameters: solvent ratio (DMF/H₂O), pH, and heating/cooling rates.

- Use high-purity metal salts (≥99.99%) to minimize impurities.

- Characterize intermediates via in-situ PXRD to track crystallization pathways .

Basic: What are the environmental implications of 2,6-Naphthalenedicarboxylic acid in toxicity studies?

Answer :

Limited ecotoxicological data exist, but analog studies (e.g., naphthalene derivatives) suggest potential aquatic toxicity. Follow OECD Guidelines 201/202 for algal/daphnia assays. Use LC-MS to quantify biodegradation products in simulated environments .

Advanced: How to validate computational models predicting the photophysical properties of 2,6-Naphthalenedicarboxylic acid complexes?

Q. Answer :

- Compare TD-DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental UV-Vis/fluorescence spectra.

- Analyze spin-orbit coupling effects for phosphorescence using relativistic DFT methods.

- Correlate HOMO-LUMO gaps with electrochemical data (cyclic voltammetry) .

Basic: What chromatographic methods separate 2,6-Naphthalenedicarboxylic acid from reaction byproducts?

Q. Answer :

- Preparative HPLC : Use C18 columns with isocratic elution (70:30 acetonitrile/water + 0.1% TFA).

- Ion-Exchange Chromatography : Anion-exchange resins (e.g., Dowex-1) at pH 8–9 retain carboxylates, enabling selective separation .

Advanced: How to mitigate matrix effects in biomonitoring studies detecting 2,6-Naphthalenedicarboxylic acid metabolites?

Q. Answer :

- Matrix-Matched Calibration : Prepare standards in synthetic urine/plasma.

- SPE Cleanup : Use Oasis HLB cartridges to remove interfering lipids/proteins.

- Isotope Dilution : Quantify using ¹³C/¹⁵N-labeled internal standards (e.g., HNE-MA-d3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.